

In-Depth Spectroscopic Analysis of Desfluoro-atorvastatin: A Technical Guide

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Compound of Interest

Compound Name: *Desfluoro-atorvastatin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **desfluoro-atorvastatin**, a known impurity and analogue of the widely prescribed drug, atorvastatin. Understanding the spectral characteristics of such impurities is paramount for quality control, regulatory compliance, and safety assessment in pharmaceutical development. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for their acquisition, and presents visual workflows for clarity.

Physicochemical Properties of Desfluoro-atorvastatin

Desfluoro-atorvastatin, also known as Atorvastatin Impurity A, is characterized by the absence of the fluorine atom on one of the phenyl rings of the parent atorvastatin molecule.[\[1\]](#) [\[2\]](#) Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Desfluoro-atorvastatin**[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Chemical Name	(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Molecular Formula	C ₃₃ H ₃₆ N ₂ O ₅
Molecular Weight	540.65 g/mol
CAS Number	433289-84-0

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **desfluoro-atorvastatin**, pivotal for its structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: ¹H NMR Spectroscopic Data for **Desfluoro-atorvastatin**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not publicly available in detail	-	-	-

Table 3: ¹³C NMR Spectroscopic Data for **Desfluoro-atorvastatin**

Chemical Shift (δ , ppm)	Assignment
Data not publicly available in detail	-

Note: While the synthesis and characterization of **desfluoro-atorvastatin** by ¹H and ¹³C NMR have been reported, the specific chemical shift and coupling constant data are not readily available in the public domain and are typically provided in the Certificate of Analysis upon purchase from commercial suppliers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for **Desfluoro-atorvastatin**

m/z	Interpretation
541.2	[M+H] ⁺
Further fragmentation data not publicly available	-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of atorvastatin impurities, including **desfluoro-atorvastatin**, based on common methodologies reported in the scientific literature.

Synthesis of Desfluoro-atorvastatin

A detailed synthesis of **desfluoro-atorvastatin** has been described by Stach et al. The process involves a multi-step chemical synthesis, which is a modification of the established atorvastatin synthesis, notably replacing 4-fluorobenzaldehyde with benzaldehyde in the initial steps.[1]

NMR Spectroscopy

Instrumentation:

- A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

Sample Preparation:

- Dissolve a few milligrams of the **desfluoro-atorvastatin** sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

- Acquire ^1H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire ^{13}C NMR spectra using a proton-decoupling pulse sequence.

Mass Spectrometry

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

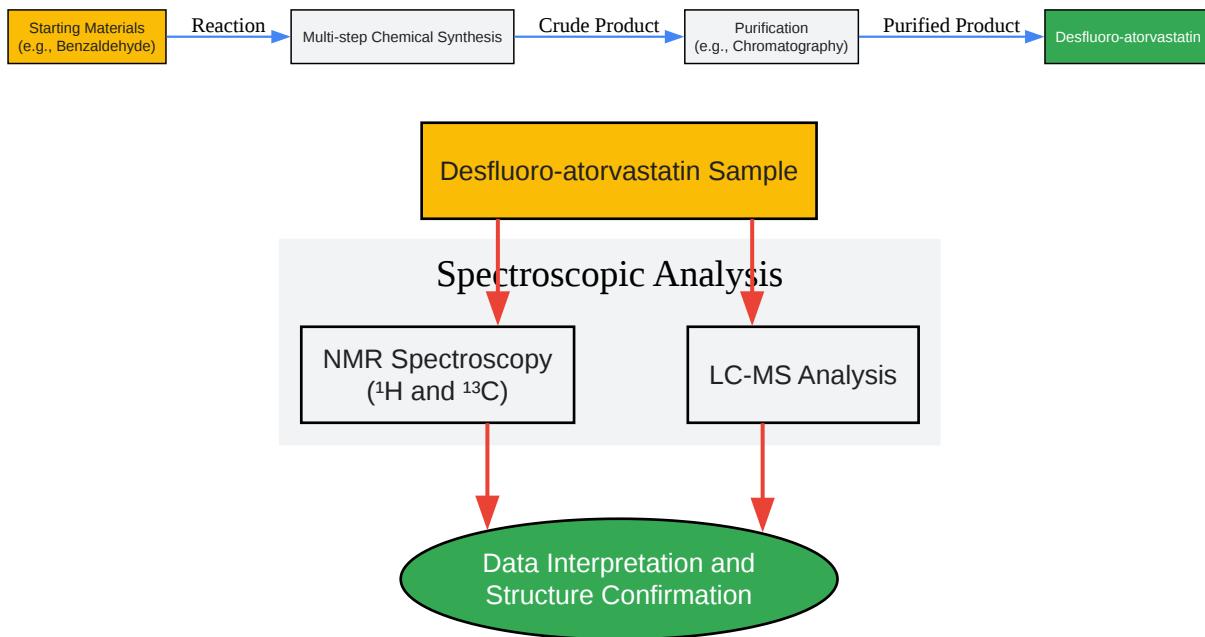
- Use a suitable reverse-phase C18 column.
- Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Conditions:

- Operate the ESI source in positive ion mode.
- Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
- For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ($[\text{M}+\text{H}]^+$) to obtain fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of **desfluoro-atorvastatin**.



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